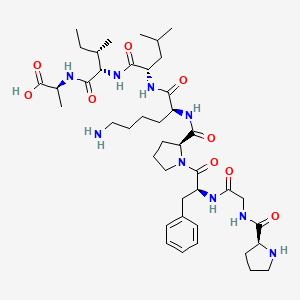
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-isoleucyl) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-lysyl, L-prolyl, L-phenylalanyl, L-glycyl, and L-prolyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptides simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents or acylating agents, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and biomaterials.
Mécanisme D'action
The mechanism of action of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolyl-L-phenylalanyl-L-proline: A shorter peptide with similar structural features.
L-Leucyl-L-isoleucyl-L-alanine: Another peptide with overlapping amino acid sequences.
L-Phenylalanyl-L-prolyl-L-lysyl: A peptide with a similar sequence but different order of amino acids.
Uniqueness
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its longer chain length and specific arrangement of amino acids may result in unique interactions with molecular targets and distinct biological activities compared to shorter or differently ordered peptides.
Propriétés
Numéro CAS |
666707-53-5 |
|---|---|
Formule moléculaire |
C42H67N9O9 |
Poids moléculaire |
842.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-3-phenyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C42H67N9O9/c1-6-26(4)35(40(57)46-27(5)42(59)60)50-38(55)31(22-25(2)3)49-37(54)30(16-10-11-19-43)48-39(56)33-18-13-21-51(33)41(58)32(23-28-14-8-7-9-15-28)47-34(52)24-45-36(53)29-17-12-20-44-29/h7-9,14-15,25-27,29-33,35,44H,6,10-13,16-24,43H2,1-5H3,(H,45,53)(H,46,57)(H,47,52)(H,48,56)(H,49,54)(H,50,55)(H,59,60)/t26-,27-,29-,30-,31-,32-,33-,35-/m0/s1 |
Clé InChI |
AZJCZBIJNCQZAM-HLJPIINISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3 |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)



![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)


![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)

![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
